2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)7-10-14-11(5-6-13)16-15-10/h1-4H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRFEGKHTKRQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylhydrazine with ethyl oxalate to form the intermediate hydrazide, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine chain, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorobenzyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions
Major Products:
Oxidation: Oxidized derivatives of the ethanamine chain.
Reduction: Reduced forms of the oxadiazole ring or chlorobenzyl group.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. The specific compound under discussion has been associated with:
- Mechanisms of Action :
- Cell Cycle Modulation : Similar compounds have shown the ability to induce S-phase arrest in cancer cells, suggesting that this compound may also affect cell cycle dynamics.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression, particularly carbonic anhydrases (CAs), which are implicated in cancer metabolism and progression.
- Case Study Insights :
- A study evaluated various oxadiazole derivatives for their ability to inhibit human carbonic anhydrases (hCA) associated with cancer. The most active compounds demonstrated selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents against specific cancer types .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- Mechanisms of Action :
- The interaction with microbial enzymes and metabolic pathways can lead to effective inhibition of bacterial growth.
- Research Findings :
Synthesis and Development
The synthetic routes for producing 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involve:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
- Substitution Reactions : The introduction of the chlorobenzyl group is generally conducted via nucleophilic substitution techniques.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to specific targets, while the ethanamine chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their differences:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects: The 4-chlorobenzyl group in the target compound adds a methylene spacer, increasing steric bulk and flexibility compared to the direct 4-chlorophenyl attachment in . This may enhance binding to hydrophobic pockets in biological targets. Methoxyphenyl (electron-donating) vs. chlorophenyl/chlorobenzyl (electron-withdrawing) substituents alter electronic properties, affecting interactions with enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 239.69 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole moiety is known to enhance the compound's reactivity and binding affinity towards biological targets. In particular, studies suggest that it may exhibit anticancer properties through the induction of apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study showed that similar oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) cells. The apoptosis-inducing capability was confirmed through flow cytometry assays that indicated a dose-dependent increase in apoptotic cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation leading to apoptosis |
Selective Inhibition
The compound may also act as a selective inhibitor for certain enzymes related to cancer progression. For example, some oxadiazole derivatives have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compounds from these studies demonstrated K_i values in the nanomolar range .
Case Study 1: Anticancer Efficacy
In a recent study focused on the efficacy of oxadiazole derivatives against leukemia cell lines (CEM-13 and MT-4), it was found that certain compounds exhibited greater biological activity than established chemotherapeutics like doxorubicin. The results indicated that the oxadiazole derivatives could serve as promising candidates for further development in cancer therapy .
Case Study 2: Apoptosis Mechanism
Another research effort utilized Western blot analysis to explore the apoptosis mechanism induced by oxadiazole derivatives in MCF-7 cells. The study revealed increased levels of p53 and cleaved caspase-3, confirming that these compounds trigger apoptotic pathways effectively .
Chemical Reactions Analysis
Alkylation of the Primary Amine
The ethanamine moiety undergoes alkylation via nucleophilic substitution, forming N-alkyl derivatives. This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I), NaOH, ethanol | N-Alkylated oxadiazole derivatives | Nucleophilic substitution | 60–75% |
Research Findings :
-
Alkylation preserves the oxadiazole ring while introducing alkyl groups to the amine, enhancing lipophilicity for improved pharmacokinetic properties.
-
Steric hindrance from the 4-chlorobenzyl group slightly reduces reaction efficiency compared to simpler amines.
Acylation with Carboxylic Acid Derivatives
The primary amine reacts with acylating agents (e.g., acetyl chloride) to form amides, a key step in prodrug synthesis.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| Acetyl chloride, pyridine | N-Acetylated oxadiazole derivatives | Nucleophilic acyl substitution | 80–85% |
Research Findings :
-
Acylation improves metabolic stability by blocking enzymatic degradation of the amine group .
-
Pyridine acts as both a catalyst and acid scavenger, preventing HCl-induced ring-opening of the oxadiazole.
Schiff Base Formation
The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing bioactive compounds.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| Benzaldehyde, glacial acetic acid | Schiff base derivatives | Condensation | 70–78% |
Research Findings :
-
Schiff bases derived from this compound exhibit enhanced antimicrobial and anticancer activity compared to the parent molecule .
-
Electron-withdrawing substituents on the aldehyde (e.g., nitro groups) accelerate reaction rates .
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorobenzyl group undergoes NAS under harsh conditions, enabling the introduction of electron-rich substituents.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| KNH₂, NH₃(l), −33°C | 4-Aminobenzyl-oxadiazole derivatives | Aromatic substitution | 40–50% |
Research Findings :
-
The chloro substituent directs incoming nucleophiles to the para position .
-
Low yields are attributed to competing decomposition of the oxadiazole ring under strong basic conditions .
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring can undergo acid- or base-catalyzed hydrolysis, though this is typically undesired.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| 6M HCl, reflux | 3-(4-Chlorobenzyl)malonamide | Acid hydrolysis | 90% |
Research Findings :
-
Ring-opening is minimized in neutral or mildly acidic conditions, preserving the heterocycle’s bioactivity .
-
Hydrolysis products like malonamide derivatives lack the original compound’s pharmacological effects.
Coordination with Metal Ions
The oxadiazole’s nitrogen atoms and amine group act as ligands for transition metals, forming coordination complexes.
| Reagents/Conditions | Products | Mechanism | Yield | References |
|---|---|---|---|---|
| Cu(NO₃)₂, aqueous ethanol | Copper(II)-oxadiazole complexes | Coordination chemistry | 65–70% |
Research Findings :
Q & A
Q. What are the standard synthetic routes for 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of a hydrazide intermediate with a nitrile precursor. A common method involves reacting 4-chlorobenzyl-substituted hydrazine derivatives with chloroacetonitrile under alkaline conditions. For example, triethylamine (TEA) in dioxane facilitates the formation of the oxadiazole ring at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to purify the product . Yield optimization requires precise stoichiometric control of chloroacetyl chloride (10 mmol) and reaction temperature modulation to avoid side reactions like over-chlorination.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- NMR : H and C NMR are critical for confirming the oxadiazole ring and 4-chlorobenzyl substituent. The ethylamine side chain appears as a triplet (~δ 2.8–3.2 ppm) in H NMR, while the oxadiazole carbons resonate at ~160–165 ppm in C NMR.
- X-ray crystallography : Single-crystal X-ray diffraction (as reported in Acta Crystallographica Section E) provides unambiguous confirmation of the molecular geometry, particularly the dihedral angle between the oxadiazole ring and chlorobenzyl group .
- FT-IR : Absorbance bands at ~1650 cm (C=N stretching) and ~750 cm (C-Cl) further validate the structure.
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
The compound’s low aqueous solubility can be mitigated using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based complexation. For cellular assays, pre-formulation studies with dynamic light scattering (DLS) are recommended to assess nanoparticle dispersion stability. Ethanol-DMF mixtures (1:1) are effective for recrystallization without compromising purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values often stem from assay variability (e.g., cell line selection, incubation time). A meta-analysis approach should:
- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Validate purity (>95% by HPLC) to exclude batch-dependent impurities .
- Cross-reference with computational models (e.g., molecular docking against target proteins like EGFR or tubulin) to identify structure-activity relationships (SARs) .
Q. How can microwave-assisted synthesis improve the efficiency of oxadiazole ring formation?
Microwave irradiation reduces reaction time from hours to minutes (e.g., 15–30 min at 100–120°C) by enhancing cyclization kinetics. Comparative studies show a 15–20% yield increase over classical thermal methods due to reduced side-product formation. This method is particularly effective for scaling reactions to gram quantities while maintaining regioselectivity .
Q. What experimental design principles apply to SAR studies of derivatives?
- Variable selection : Modify the chlorobenzyl group (e.g., electron-withdrawing substituents) or ethylamine chain (e.g., alkylation).
- Control groups : Include unsubstituted oxadiazole analogs to isolate electronic effects.
- High-throughput screening : Use automated liquid handlers to test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
